

# Spectroscopic Characterization of 3-Bromo-L-tyrosine

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## Compound of Interest

Compound Name: 3-Bromo-L-tyrosine

Cat. No.: B1579303

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Content Type: Technical Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals[1]

## Part 1: Executive Technical Overview

**3-Bromo-L-tyrosine** (3-BT) is a specific stable biomarker for protein modification by eosinophil peroxidase (EPO), an enzyme implicated in the pathophysiology of asthma, eosinophilic esophagitis, and other inflammatory conditions. Unlike 3-nitrotyrosine (a marker of reactive nitrogen species) or 3-chlorotyrosine (myeloperoxidase activity), 3-BT is uniquely generated by the EPO-catalyzed oxidation of bromide ( $\text{Br}^-$ ) to hypobromous acid (HOBr), which subsequently brominates tyrosine residues.

This guide provides a rigorous spectroscopic framework for the identification and quantification of 3-BT.[1] The protocols prioritize Mass Spectrometry (LC-MS/MS) for sensitivity and specificity, supported by NMR for structural validation of standards.

## Key Physicochemical Properties

Property	Value / Characteristic	Technical Note
Molecular Formula	C	Monoisotopic Mass: 258.98 (for Br)
	H	
	BrNO	
CAS Number	38739-13-8	
Appearance	White to pale brown solid	Photosensitive; store in amber vials at -20°C.
Solubility	DMSO (soluble), Acidic H	Poor solubility in neutral H
	O (soluble)	O; acidify to pH < 2 for extraction.[1]
pKa (Phenolic)	~ 8.5 - 9.0 (Estimated)	Lower than L-Tyr (~10.[1]1) due to electron-withdrawing Br. [1]

## Part 2: Mass Spectrometry (LC-MS/MS)

Role: Primary method for quantification in biological matrices (plasma, BAL fluid).[1] Critical

Mechanism: The bromine atom introduces a distinct isotopic signature and fragmentation pattern that differentiates 3-BT from tyrosine and other interferences.[1]

### Isotopic Signature

Bromine exists as two stable isotopes,

Br (50.7%) and

Br (49.3%).[1]

- MS1 Spectrum: 3-BT appears as a 1:1 doublet at m/z 260.0 and m/z 262.0 in positive ion mode ( ).[1]

- Validation Check: Any putative 3-BT peak must exhibit this 1:1 intensity ratio. A singlet at m/z 260 indicates an interference, not a brominated compound.[1]

## Fragmentation & MRM Transitions

For quantitative analysis using Triple Quadrupole (QqQ) systems, use the following Multiple Reaction Monitoring (MRM) transitions.

Analyte	Precursor Ion ( )	Product Ion ( )	Loss Identity	Collision Energy (eV)
3-BT ( Br)	260.0	213.9	HCOOH (46 Da)	~11 - 15 V
3-BT ( Br)	262.0	215.9	HCOOH (46 Da)	~11 - 15 V
IS ( C -3-BT)	266.0	248.9	NH (17 Da)	~11 V
L-Tyrosine	182.0	136.0	HCOOH (46 Da)	~7 - 10 V

- Quantifier: The 260.0  
213.9 transition is preferred for sensitivity.[1]
- Qualifier: The 262.0  
215.9 transition confirms the presence of bromine.

## Fragmentation Pathway Diagram

The following diagram illustrates the logic of the fragmentation used for MRM selection.

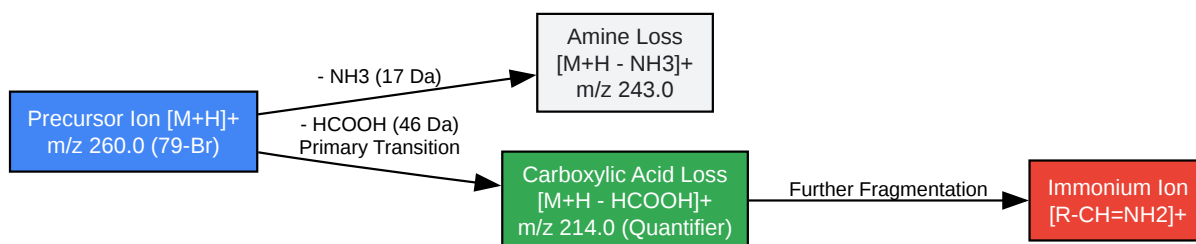


Figure 1: ESI(+) Fragmentation Pathway of 3-Bromo-L-tyrosine

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Caption: The primary MRM transition involves the loss of the carboxylic acid group (46 Da), a standard pathway for amino acids, preserving the brominated aromatic ring.

## Part 3: Nuclear Magnetic Resonance (NMR)

Role: Structural confirmation of synthetic standards or isolated high-purity samples.[1] Solvent: CD

OD (Methanol-d<sub>4</sub>) or D

O are recommended.[1]

### H NMR Characterization (500 MHz, CD OD)

The substitution of bromine at the ortho position (C3) breaks the symmetry of the tyrosine ring, altering the splitting pattern from an AA'BB' system (L-Tyr) to an ABC system.

Proton	Shift (ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
H-2	7.46	Singlet (s)	-	Isolated between Br and alkyl chain.[1] Significant downfield shift due to Br deshielding.[1]
H-6	7.13	Doublet (d)	8.2	Ortho to alkyl, meta to Br.[1] Couples with H-5.
H-5	6.91	Doublet (d)	8.2	Ortho to OH.[1] Upfield due to electron-donating OH group.[1]
H-alpha	3.97	Multiplet (m)	-	Chiral center proton.[1]
H-beta	3.22, 3.03	dd	14.6, 4.6	Diastereotopic methylene protons.[1]

## C NMR Profile (Predicted/Characteristic)

Based on substituent effects and derivative data (3-bromo-4-O-methyl-L-tyrosine in D

O), the following shifts are diagnostic:

- C-OH (C4): ~154–158 ppm (Deshielded by Oxygen).[1]
- C-2 (Ortho to Br): ~136.6 ppm.[1]
- C-6: ~132.8 ppm.[1]

- C-Br (C3): ~110–114 ppm (Distinctive upfield shift due to "Heavy Atom Effect" of Bromine).  
[1]

## Part 4: UV-Vis & Vibrational Spectroscopy

Role: Secondary characterization; less specific than MS but useful for purity checks.[1]

### UV-Vis Absorption[1][2][3][4]

- : ~280–285 nm.[1]
- Shift: Bromination causes a slight bathochromic (red) shift relative to L-Tyrosine (275 nm).[1]
- pH Dependence: Unlike 3-Nitrotyrosine (which turns yellow at alkaline pH, 430 nm), 3-BT remains colorless.[1] However, the phenolic pKa is lowered (~8.5-9.0), meaning the phenolate anion forms at a lower pH than in L-Tyrosine.

### Infrared (IR) Spectroscopy[5]

- C-Br Stretch: Look for a strong band in the 500–700 cm region (fingerprint), which is absent in native L-Tyrosine.[1]
- O-H/N-H Stretch: Broad band at 3000–3400 cm  
.[1]

## Part 5: Integrated Analytical Workflow

The following workflow ensures robust detection of 3-BT in complex biological matrices (e.g., plasma, sputum).

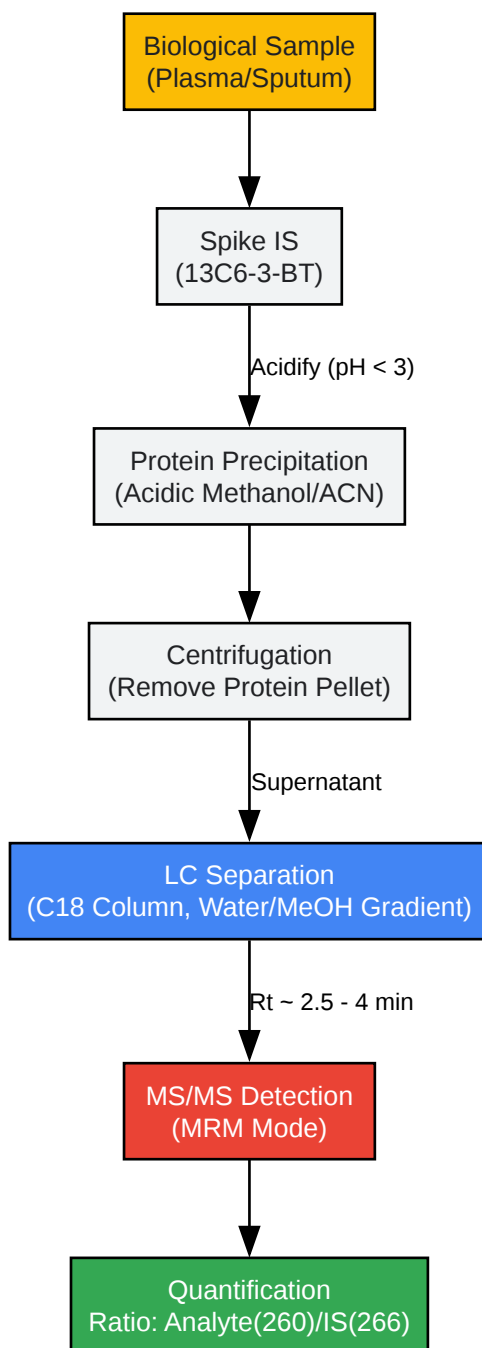


Figure 2: Integrated Workflow for 3-Bromo-L-tyrosine Quantification

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Caption: Acidification during extraction is critical to stabilize the phenol and ensure consistent retention times on C18 columns.

## References

- RSC Analytical Methods (2024). An LC-MS/MS method for the quantification of 3-bromotyrosine in plasma from patients diagnosed with eosinophilic esophagitis. [\[Link\]](#)<sup>[1]</sup>
- Journal of Clinical Investigation. Eosinophils generate brominating oxidants in allergen-induced asthma. [\[Link\]](#)
- PubChem Database. **3-Bromo-L-tyrosine** Compound Summary. [\[Link\]](#)
- UCLA Chemistry. Synthesis and NMR Characterization of Tyrosine Derivatives. [\[Link\]](#) (Referencing general tyrosine derivative data).<sup>[1]</sup>

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## Sources

- 1. 3-Bromotyrosine | C<sub>9</sub>H<sub>10</sub>BrNO<sub>3</sub> | CID 148708 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
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